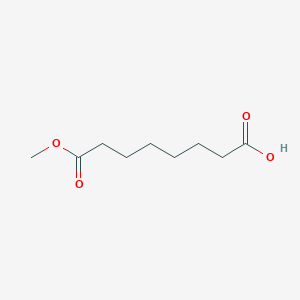

Monoester d’acide subérique

Vue d'ensemble

Description

Synthesis Analysis

Suberic acid monomethyl ester can be synthesized through selective esterification methods. A notable method involves the preferential esterification of dicarboxylic acids with longer carbon chains by diazomethane in the presence of acids with shorter chains, achieved by adsorbing and aligning the acids on alumina for higher selectivity (Ogawa et al., 1988).

Molecular Structure Analysis

The molecular structure of suberic acid monomethyl ester has been elucidated through various spectroscopic techniques. Neutron diffraction data provided insights into the nearly extended conformation of suberic acid, highlighting the molecule's packing and hydrogen-bonded chain formation in its crystalline state (Gao et al., 1994).

Chemical Reactions and Properties

Suberic acid monomethyl ester exhibits moderate antifungal effects against a range of fungi and oomycetes strains relevant in agriculture, indicating its potential utility in the development of antifungal agents. Its interactions with N-myristoyltransferase suggest a mode of action involving this enzyme (Antypenko et al., 2018).

Physical Properties Analysis

The solvation and conformational dynamics of suberic acid, from which the monomethyl ester is derived, have been studied through molecular-dynamics simulations. These studies reveal the molecule's tendency to form helical structures in aqueous solutions, indicating a balance between hydrophilic and hydrophobic interactions (Nilsson et al., 1998).

Chemical Properties Analysis

Research into the esterification of dicarboxylic acids, including suberic acid, has uncovered specific reactivities and selectivities, particularly in the synthesis of esters and lactones in the presence of catalysts such as cobalt carbonyl. These studies contribute to our understanding of the reactivity patterns of suberic acid monomethyl ester and its potential for further functionalization (Chatani et al., 1986).

Applications De Recherche Scientifique

Blocs de Construction Organiques

Le monoester d’acide subérique est utilisé comme un bloc de construction organique dans la synthèse de divers composés organiques . Il est souvent utilisé dans la production de polymères, de résines et d’autres matériaux .

Activité Antifongique

Le this compound a été trouvé pour présenter une activité antifongique . Il a été étudié dans un essai d’inhibition de croissance comprenant 11 champignons différents et 3 oomycètes Phytophthora . Cela suggère des applications potentielles dans le développement de traitements antifongiques ou comme agent de lutte biologique en agriculture .

Études Métaboliques

Le composé a été utilisé dans des études portant sur le métabolisme du lactate hépatique . Cela pourrait avoir des implications pour la compréhension et le traitement des troubles métaboliques .

Développement de Médicaments

Compte tenu de ses propriétés antifongiques et de son implication dans les processus métaboliques, le this compound pourrait potentiellement être utilisé dans le développement de médicaments . Sa structure moléculaire pourrait servir de base à la conception de nouveaux médicaments .

Recherche Chimique

Le this compound est utilisé dans la recherche chimique comme composé de référence ou comme réactif<a aria-label="1: " data-citationid="a2a74b58-9176-7d23-6296-28449913dab1-30" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product

Safety and Hazards

Suberic acid monomethyl ester is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

Suberic acid monomethyl ester, also known as monomethyl suberate, primarily targets the respiratory system

Mode of Action

It’s known that it has an effect onliver lactate metabolism

Biochemical Pathways

Given its impact on liver lactate metabolism, it can be inferred that it may influence pathways related tolactate metabolism

Result of Action

Given its known effect on liver lactate metabolism, it can be inferred that it may have a significant impact onliver function .

Propriétés

IUPAC Name |

8-methoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVPXZDUVJGGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339174 | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3946-32-5 | |

| Record name | 1-Methyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

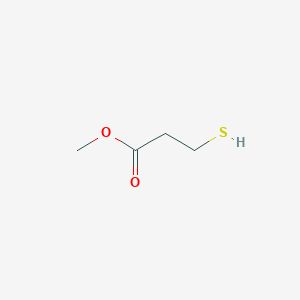

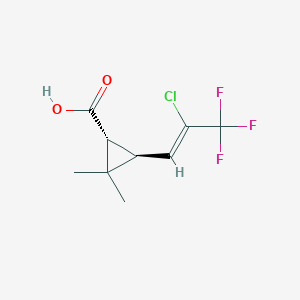

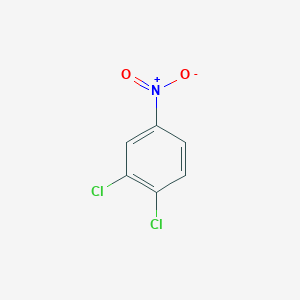

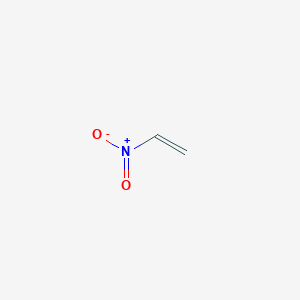

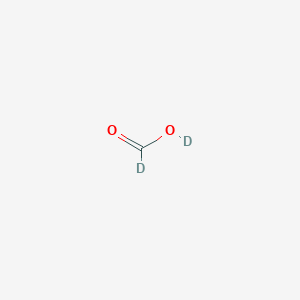

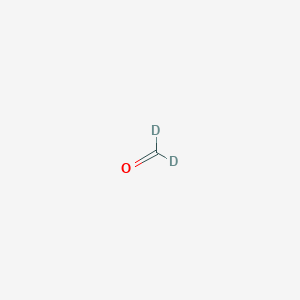

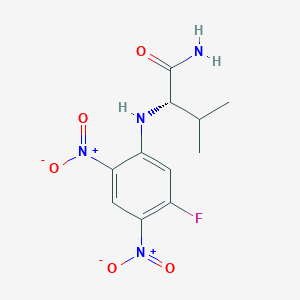

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

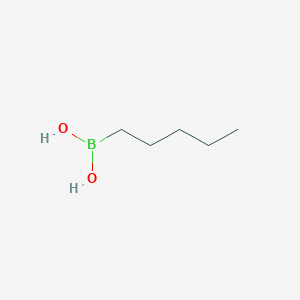

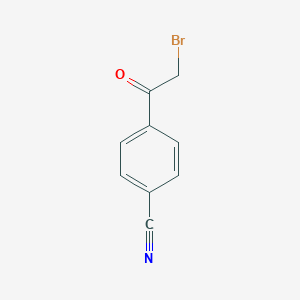

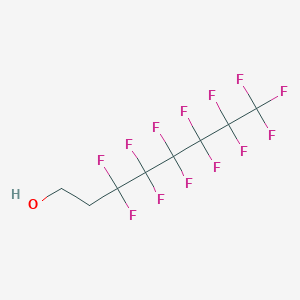

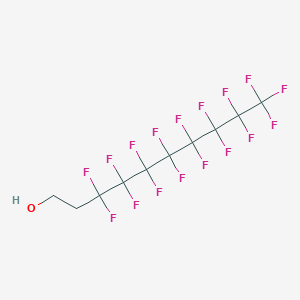

Feasible Synthetic Routes

Q & A

Q1: What is the antifungal potential of Suberic acid monomethyl ester?

A1: Research suggests that Suberic acid monomethyl ester exhibits moderate antifungal activity against various fungi and oomycetes relevant to agriculture. Notably, it demonstrates significant inhibition against Alternaria alternata, Fusarium equiseti, Fusarium fujikuroi, and Phytophthora infestans GL-1 at concentrations ranging from 100-300 µg/mL. []

Q2: Which molecular target is most likely involved in the antifungal activity of Suberic acid monomethyl ester?

A2: While the precise mechanism of action remains under investigation, molecular docking studies indicate that Suberic acid monomethyl ester likely interacts with the N-myristoyltransferase enzyme in fungi. This enzyme plays a crucial role in fungal protein modification, and its inhibition could contribute to the observed antifungal effects. []

Q3: What is the role of Suberic acid monomethyl ester in synthesizing Hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors?

A4: Suberic acid monomethyl ester serves as a key starting material in the multi-step synthesis of hydroxamic acid-based HDAC inhibitors like SAHA (Suberoylanilide hydroxamic acid). This compound acts as a building block, providing the suberic acid moiety present in the final HDAC inhibitor structure. []

Q4: Has Suberic acid monomethyl ester been identified in natural sources?

A5: Yes, Suberic acid monomethyl ester has been identified as one of the components of Acacia nilotica plant extracts. [] This finding suggests that this compound, in addition to its synthetic routes, might also be obtained from natural sources.

Q5: How does Suberic acid monomethyl ester interact with bacterial proteins?

A6: Molecular docking studies have shown that Suberic acid monomethyl ester exhibits binding affinity to specific proteins in both Escherichia coli and Staphylococcus aureus. In E. coli, it binds to outer membrane protein A and Topoisomerase IV. In S. aureus, it shows affinity for toxic shock syndrome toxin-1 and Enterotoxin B. These interactions suggest a potential antibacterial effect of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)